molecular formula C7H6F3NO B052511 2-(Trifluoromethoxy)aniline CAS No. 1535-75-7

2-(Trifluoromethoxy)aniline

Cat. No.: B052511
CAS No.: 1535-75-7
M. Wt: 177.12 g/mol
InChI Key: ZFCOUBUSGHLCDT-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)aniline, also known as α,α,α-Trifluoro-o-anisidine, is an organic compound with the molecular formula C7H6F3NO. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the aniline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)aniline typically involves the nitration of 1,2-dichlorotrifluoromethoxy-benzene followed by catalytic hydrogenation. The nitration process is carried out at temperatures ranging from -20°C to +80°C, resulting in the formation of nitrobenzene derivatives. These derivatives are then subjected to catalytic hydrogenation to yield the desired aniline compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to control reaction conditions and ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pesticide Development

Key Intermediate in Agrochemicals
2-(Trifluoromethoxy)aniline is widely recognized as a crucial intermediate in the synthesis of agrochemicals. Its role is particularly prominent in the development of herbicides and insecticides that enhance crop protection. The trifluoromethoxy group contributes to the efficacy and stability of these compounds, making them suitable for agricultural applications .

Pharmaceutical Research

Drug Design and Development
In pharmaceutical research, this compound is utilized in the design and synthesis of novel pharmaceutical compounds. Its ability to modify biological pathways allows researchers to create drugs with specific therapeutic targets. This compound has been explored for its potential benefits in treating various diseases, including cancer and microbial infections .

Material Science

Advanced Materials and Coatings
The compound is also employed in material science for formulating advanced materials such as polymers and coatings. These materials benefit from enhanced thermal and chemical resistance due to the presence of the trifluoromethoxy group. This property is particularly valuable in industries requiring durable materials that can withstand harsh environments .

Synthesis of Fluorinated Compounds

Creation of Stable Industrial Compounds
The unique trifluoromethoxy group in this compound facilitates the synthesis of various fluorinated compounds. These compounds are essential in many industrial applications due to their stability and reactivity. The ability to create fluorinated derivatives expands the scope of research and development in organic chemistry .

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound serves as a standard reference material. It aids in the accurate detection and quantification of substances within complex mixtures. Its use ensures reliable results in various analytical methods, contributing to quality control processes across different industries .

Case Study 1: Agrochemical Development

A study highlighted the synthesis of a new class of herbicides incorporating this compound as a key intermediate. The resulting compounds demonstrated improved efficacy against resistant weed species, showcasing the compound's potential in enhancing agricultural productivity.

Case Study 2: Pharmaceutical Applications

Research involving aryl-urea derivatives containing trifluoromethoxy substitutions revealed significant antimicrobial and anticancer activities. This study illustrated how modifications using this compound can lead to compounds with enhanced biological profiles, paving the way for new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)aniline involves its interaction with various molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. These properties make it a valuable intermediate in the synthesis of bioactive compounds .

Comparison with Similar Compounds

  • 3-(Trifluoromethoxy)aniline
  • 4-(Trifluoromethoxy)aniline
  • 2-(Trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline
  • 3,5-Bis(trifluoromethyl)aniline

Comparison: 2-(Trifluoromethoxy)aniline is unique due to the position of the trifluoromethoxy group on the aromatic ring, which significantly influences its chemical reactivity and physical properties. Compared to its isomers, such as 3-(Trifluoromethoxy)aniline and 4-(Trifluoromethoxy)aniline, the ortho position of the trifluoromethoxy group in this compound can lead to different steric and electronic effects, impacting its behavior in chemical reactions .

Biological Activity

2-(Trifluoromethoxy)aniline is a substituted aniline compound characterized by the presence of a trifluoromethoxy group, which significantly influences its chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential as a pharmaceutical intermediate and its diverse biological activities, including antimicrobial, antiprotozoal, and anticancer properties.

The molecular formula of this compound is C7H6F3NO, with a molar mass of approximately 195.13 g/mol. The trifluoromethoxy group enhances its lipophilicity and reactivity, making it suitable for various chemical transformations.

Target of Action

This compound acts primarily through interactions with biological macromolecules, including proteins and enzymes. Its amine group allows it to participate in acid-base reactions, forming salts and influencing biochemical pathways.

Biochemical Pathways

Research indicates that this compound can interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The trifluoromethoxy group enhances binding affinity to hydrophobic pockets in proteins, facilitating its biological activity .

Antimicrobial Activity

A series of Schiff base derivatives synthesized from this compound demonstrated significant antimicrobial properties. In studies involving various bacterial strains, compounds derived from this aniline exhibited minimum inhibitory concentrations (MICs) ranging from 15.6 μg/mL against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

CompoundMIC (μg/mL)Activity Type
Compound 115.6Antibacterial
Compound 215.6Antifungal
Compound 3<0.050Antimalarial
Compound 4<0.070Anti-trypanosomal

Antiprotozoal Activity

In vitro testing against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis revealed that derivatives of this compound displayed potent antiprotozoal effects, with IC50 values indicating high efficacy . Notably, the presence of the trifluoromethyl group was linked to enhanced activity.

Anticancer Activity

The compound has shown promise in cancer research as well. Derivatives were evaluated for their antiproliferative effects against several cancer cell lines, including HeLa and A549 cells. Some derivatives exhibited moderate to potent activity, suggesting potential applications in cancer therapy .

Case Studies

  • Synthesis and Evaluation of Schiff Bases : A study synthesized five new Schiff bases from this compound and various aromatic aldehydes. These compounds were characterized and tested for their biological activities, revealing significant antimicrobial and anticancer properties .
  • Antiprotozoal Studies : Research highlighted the antiprotozoal activity of derivatives against E. histolytica, with some compounds demonstrating IC50 values lower than those reported for standard treatments .
  • Anticancer Research : Investigations into the antiproliferative effects of substituted anilines indicated that modifications to the aniline structure could enhance activity against specific cancer cell lines .

Q & A

Basic Questions

Q. What are the primary synthetic routes for 2-(trifluoromethoxy)aniline, and how are reaction conditions optimized?

this compound is typically synthesized via nitration followed by catalytic hydrogenation . For example, nitration of 1,2-dichlorotrifluoromethoxy-benzene occurs at -20°C to +80°C, yielding intermediates like 1,2-dichloro-5-nitro-4-trifluoromethoxy-benzene, which is then hydrogenated to the aniline derivative . Optimization focuses on temperature control (to avoid side products) and catalyst selection (e.g., palladium for efficient nitro group reduction). Industrial methods use continuous flow reactors for scalability and purity .

Q. What are the key chemical properties and reactivity patterns of this compound?

The compound’s reactivity is dominated by:

  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd) yields 5-amino derivatives .
  • Trifluoromethoxy group stability : Resists oxidation but participates in nucleophilic substitution under basic conditions (e.g., with amines or thiols) .
  • Electrophilic aromatic substitution : The trifluoromethoxy group is para-directing, influencing regioselectivity in nitration or halogenation .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, chemical-resistant clothing, and eye protection .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : Immediate rinsing with water for eye/skin contact; avoid inducing vomiting if ingested .

Q. Which analytical methods are used to characterize this compound?

  • NMR : ¹⁹F NMR (δ -61.0 ppm for trifluoromethoxy group) confirms substitution patterns .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 191 for C₇H₅F₃N₂O₃ derivatives) validate purity .
  • HPLC : Monitors reaction progress and detects impurities in synthetic batches .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic substitutions?

The trifluoromethoxy group is a strong para-director due to its electron-withdrawing nature. For example, nitration of N-acetyl-3-(trifluoromethoxy)aniline occurs predominantly at the 6-position (para to the trifluoromethoxy group and meta to the acetyl group) . Competing directing effects (e.g., amino groups) require protective strategies (e.g., Boc protection) to control substitution sites .

Q. What challenges arise in metalation reactions of trifluoromethoxy-substituted anilines, and how are they addressed?

Metalation (e.g., with tert-butyllithium) is highly sensitive to N-protective groups :

  • Boc protection directs deprotonation to the nitrogen-adjacent position (e.g., 6-position in para-substituted anilines) .
  • Trimethylsilyl groups shift reactivity to oxygen-adjacent positions (e.g., 3-position in 3-trifluoromethoxy-N,N-bis(trimethylsilyl)aniline) .
    Optimization involves balancing steric and electronic effects to achieve site selectivity.

Q. How can conflicting data on synthetic yields be resolved when scaling up reactions?

Discrepancies in yields often stem from:

  • Temperature gradients : Lab-scale exothermic reactions (e.g., nitration) may not translate to industrial reactors without precise cooling .
  • Catalyst deactivation : Palladium catalysts in hydrogenation require pre-treatment (e.g., reduction with H₂) to maintain activity at scale .
    Statistical design of experiments (DoE) helps identify critical parameters (e.g., pressure, catalyst loading) for reproducibility .

Q. What strategies enhance the utility of this compound in drug discovery?

  • Functional group interconversion : Reduce nitro groups to amines for coupling with sulfonyl isocyanates, generating urea derivatives with bioactive potential .
  • Lipophilicity modulation : The trifluoromethoxy group improves membrane permeability, making derivatives suitable for CNS-targeting agents .
  • SAR studies : Compare analogs (e.g., 3,5-bis(trifluoromethyl)aniline) to map structure-activity relationships .

Properties

IUPAC Name

2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCOUBUSGHLCDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165342
Record name 2-(Trifluoromethoxy)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1535-75-7
Record name 2-Trifluoromethoxyaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1535-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethoxy)aniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trifluoromethoxy)aniline
Source EPA DSSTox
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Record name 2-(trifluoromethoxy)aniline
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(Trifluoromethoxy)aniline
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2-(Trifluoromethoxy)aniline

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